molecular formula C9H18O2 B14560502 1-Hydroxynonan-5-one CAS No. 61716-10-7

1-Hydroxynonan-5-one

Cat. No.: B14560502
CAS No.: 61716-10-7
M. Wt: 158.24 g/mol
InChI Key: ZFBDCQRXEHJKHT-UHFFFAOYSA-N
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Description

1-Hydroxynonan-5-one is an organic compound with the molecular formula C9H18O2. It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxynonan-5-one can be synthesized through several methods. One common approach involves the reaction of delta-valerolactone with n-butyllithium, followed by hydrolysis . Another method includes the use of butylmagnesium bromide as a reagent . These reactions typically require controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxynonan-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nonanoic acid or 5-nonanone.

    Reduction: Formation of 5-nonanol.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

1-Hydroxynonan-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxynonan-5-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxynonan-5-one is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

61716-10-7

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1-hydroxynonan-5-one

InChI

InChI=1S/C9H18O2/c1-2-3-6-9(11)7-4-5-8-10/h10H,2-8H2,1H3

InChI Key

ZFBDCQRXEHJKHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCCO

Origin of Product

United States

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